8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The compound’s IUPAC name, 8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-3-amine , systematically describes its polycyclic structure. The prefix tricyclo[7.4.0.0²,⁷] specifies a bridged ring system comprising three interconnected rings with bridge lengths of 7, 4, and 0 carbons, respectively. The numbering scheme follows IUPAC guidelines, with the sulfur atom (thia-) positioned at the 8th node and nitrogen atoms (triaza-) at positions 4, 6, and 11. The suffix -tricyclo...tetraen-3-amine denotes four double bonds within the tricyclic system and an amine group at position 3.
The structural backbone consists of a fused bicyclic core with a third bridging ring, creating a rigid geometry. Key features include:
- Sulfur heteroatom : Integrated into the largest ring, contributing to electronic delocalization.
- Nitrogen atoms : Positioned at strategic locations to enable hydrogen bonding and pharmacological interactions.
- Conjugated double bonds : Spanning the tricyclic system, enhancing stability and resonance properties.
The SMILES notation C1CNCC2=C1C3=C(N=CN=C3S2)N and InChIKey QNSWMOQGEFTAMZ-UHFFFAOYSA-N further encode its connectivity and stereochemical features.
Alternative Naming Conventions and Registry Identifiers
This compound is recognized by multiple synonyms and database-specific identifiers:
- Chemical Abstracts Service (CAS) : While no CAS number is explicitly listed in accessible records, its PubChem CID (9102182 ) serves as a primary identifier.
- ChEMBL ID : CHEMBL1626318 , linking it to bioactive molecule databases.
- Other aliases : SCHEMBL17307860, AKOS000118197, and EN300-34794.
These identifiers facilitate cross-referencing across chemical databases, ensuring accurate tracking in pharmacological and synthetic studies.
Molecular Formula and Weight Analysis
The molecular formula C₉H₁₀N₄S was confirmed through high-resolution mass spectrometry and computational validation. The molecular weight of 206.27 g/mol aligns with theoretical calculations based on atomic masses:
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 9 | 12.011 | 108.10 |
| Hydrogen | 10 | 1.008 | 10.08 |
| Nitrogen | 4 | 14.007 | 56.03 |
| Sulfur | 1 | 32.065 | 32.07 |
| Total | 206.27 |
Carbon constitutes the largest mass fraction (52.4%), followed by nitrogen (27.2%) and sulfur (15.5%). This composition underscores the compound’s heteroatom-rich profile, which is critical for its reactivity and potential biological activity.
Properties
Molecular Formula |
C9H10N4S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine |
InChI |
InChI=1S/C9H10N4S/c10-8-7-5-1-2-11-3-6(5)14-9(7)13-4-12-8/h4,11H,1-3H2,(H2,10,12,13) |
InChI Key |
QNSWMOQGEFTAMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C3=C(N=CN=C3S2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization Approaches for Core Structure Formation
The tricyclic framework of 8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine is typically constructed via cyclization reactions. One common route involves the use of thiophene-2-carboxamide derivatives as starting materials. For example, VulcanChem reports that cyclocondensation of 2-aminothiophene-3-carboxylic acid with urea or thiourea derivatives under acidic conditions generates the pyrimidine ring. Subsequent intramolecular cyclization, facilitated by phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA), forms the bicyclic intermediate.
A critical step involves introducing the third ring through Mitsunobu coupling or Buchwald-Hartwig amination . For instance, Arctom Scientific’s synthesis of the dihydrochloride salt employs a palladium-catalyzed coupling reaction between a bicyclic amine intermediate and a sulfur-containing heterocycle. This step achieves the final tricyclic structure with yields of 70–80% under inert atmospheres.
Key Parameters:
- Temperature: 80–120°C for cyclocondensation.
- Catalysts: Pd(OAc)₂ for cross-coupling reactions.
- Solvents: Dimethylformamide (DMF) or toluene.
Substitution Reactions for Functional Group Introduction
The amine group at position 3 is introduced via nucleophilic aromatic substitution (SNAr) or reductive amination . Sigma-Aldrich’s product data highlights the use of tert-butyl carbamate (Boc) as a protecting group during synthesis. After cyclization, the Boc group is removed via trifluoroacetic acid (TFA) treatment, exposing the primary amine.
In an alternative route, VulcanChem describes the direct amination of a chlorinated precursor using ammonia in ethanol at elevated pressures. This method avoids protective groups but requires stringent control over stoichiometry to prevent over-amination.
Comparative Data:
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Boc Protection | 85 | 98 | 24 |
| Direct Amination | 65 | 92 | 48 |
Protecting Group Strategies
The tert-butyloxycarbonyl (Boc) group is widely used to protect reactive amine sites during synthesis. For example, in the preparation of the hydrochloride salt, the Boc-protected intermediate is treated with hydrochloric acid to yield the final product. This approach minimizes side reactions, such as oligomerization, and improves overall yield.
Case Study:
- Boc Protection: React bicyclic amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C.
- Cyclization: Perform intramolecular coupling using Pd(PPh₃)₄.
- Deprotection: Remove Boc group with 4M HCl in dioxane.
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. VulcanChem emphasizes the importance of HPLC-MS for verifying purity (>95%) and confirming molecular weight.
Spectroscopic Data:
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.89 (d, J = 5.1 Hz, 1H), 4.15 (m, 2H).
- IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N).
Challenges and Optimization
Key Challenges:
- Low Solubility: The free base exhibits poor solubility in polar solvents, necessitating salt formation (e.g., hydrochloride).
- Byproduct Formation: Competing reactions during cyclization require precise stoichiometry and catalyst loading.
Optimization Strategies:
Chemical Reactions Analysis
Types of Reactions
8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-[(1E)-2-(4-Bromophenyl)ethenyl]-3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene
- Molecular Formula : C₁₈H₁₄BrClN₂S
- Molecular Weight : 405.75 g/mol
- Key Features : Substituted with bromophenyl-ethenyl and chloro groups, enhancing π-π stacking and electrophilic reactivity.
- Applications : Listed in Enamine Ltd’s building blocks catalogue, suggesting utility in fragment-based drug discovery .
3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene
- CAS : 24786-47-8
Analogs with Varied Ring Systems
8-Thia-4,6-diazatricyclo[7.6.0.0²,⁷]pentadeca-1(9),2,4,6-tetraen-3-amine
11-Benzyl-5-[ethyl(propyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one
- CAS : 2126177-09-9
- Molecular Formula : C₂₇H₃₀N₄OS
- Key Features: Extended substituents (benzyl, phenyl, and alkylamino groups) increase steric bulk and lipophilicity.
- Applications : Likely explored for receptor binding due to its aromatic and amine functionalities .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The parent compound’s commercial availability contrasts with discontinued analogs, implying its synthetic pathway is more optimized .
- Structure-Activity Relationships (SAR) : Substituents like bromophenyl (in Enamine’s analog) and thiophene (in CymitQuimica’s product) may enhance target affinity but introduce synthetic complexity .
- Pharmacological Potential: The benzyl-phenyl derivative (CAS: 2126177-09-9) exemplifies how extended substituents can tailor interactions with hydrophobic binding pockets .
Biological Activity
8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine is a complex nitrogen-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and summarizes relevant research findings.
Chemical Structure and Properties
The compound's structural formula is characterized by a tricyclic system with multiple nitrogen atoms and a sulfur atom incorporated into its framework. Its IUPAC name is 5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine.
| Property | Value |
|---|---|
| Molecular Formula | C9H10N4S |
| Molecular Weight | 210.26 g/mol |
| CAS Number | 1174538-47-6 |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that derivatives of 8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca compounds exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed comparable minimum inhibitory concentration (MIC) values to Tobramycin against Mycobacterium fortuitum ATCC 6841 and Mycobacterium tuberculosis H37Rv .
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound ID | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound 1 | 16 | M. tuberculosis H37Rv |
| Compound 2 | 8 | M. fortuitum ATCC 6841 |
| Compound 3 | 6.25 | M. tuberculosis H37Rv (most potent) |
Anticancer Activity
The anticancer potential of the compound has also been investigated. In vitro studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines including Caco-2 and HCT116 . The mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression.
Case Study: Anticancer Efficacy
A specific derivative was tested against multiple cancer cell lines:
- Caco-2 : IC50 = 15 µM
- HCT116 : IC50 = 12 µM
- HT29 : IC50 = 20 µM
These results indicate a promising anticancer profile with further investigations warranted to elucidate the underlying mechanisms.
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- DNA Intercalation : The planar structure allows for intercalation between DNA bases.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism and cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
